molecular formula C22H24ClF2N3O2S B2718954 N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride CAS No. 1219160-29-8

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride

Cat. No.: B2718954
CAS No.: 1219160-29-8
M. Wt: 467.96
InChI Key: TWIKIMQYBJONFR-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride is a synthetic compound that belongs to the class of acetamide derivatives This compound is characterized by the presence of fluorine atoms, a benzo[d]thiazole ring, and a morpholinopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride typically involves multiple steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorine atoms: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the morpholinopropyl group: This step involves nucleophilic substitution reactions where the morpholine ring is introduced.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-chlorophenyl)-N-(3-morpholinopropyl)acetamide hydrochloride
  • N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-bromophenyl)-N-(3-morpholinopropyl)acetamide hydrochloride

Uniqueness

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties, such as increased stability, lipophilicity, and potential biological activity. The combination of the benzo[d]thiazole ring and the morpholinopropyl group also contributes to its distinct characteristics.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F2N3O2S.ClH/c23-17-4-2-16(3-5-17)14-21(28)27(9-1-8-26-10-12-29-13-11-26)22-25-19-7-6-18(24)15-20(19)30-22;/h2-7,15H,1,8-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIKIMQYBJONFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)CC4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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